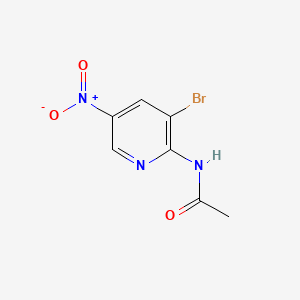

N-(3-溴-5-硝基吡啶-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-Bromo-5-nitropyridin-2-yl)acetamide, also known as 2-Acetamido-3-bromo-5-nitropyridine, is a chemical compound with the formula C7H6BrN3O3 . It falls under the category of pharmaceutical intermediates and heterocyclic compounds .

Synthesis Analysis

This compound is a general chemical reagent used in the synthesis of pharmaceutically active compounds and inhibitors . It is particularly used in the production of b-Raf inhibitors for the treatment of cancer .Molecular Structure Analysis

The molecular weight of N-(3-Bromo-5-nitropyridin-2-yl)acetamide is 260.04, and its exact mass is 258.959259 . It has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .Chemical Reactions Analysis

As a general chemical reagent, N-(3-Bromo-5-nitropyridin-2-yl)acetamide is used in various chemical reactions to synthesize pharmaceutically active compounds and inhibitors . Its specific role in these reactions can vary depending on the nature of the reaction and the other compounds involved.Physical and Chemical Properties Analysis

N-(3-Bromo-5-nitropyridin-2-yl)acetamide has a density of 1.8±0.1 g/cm3, a boiling point of 436.3±45.0 °C at 760 mmHg, and a flash point of 217.7±28.7 °C . Its refractive index is 1.657 . The compound also has a topological polar surface area of 87.8, a heavy atom count of 14, and a complexity of 243 .科学研究应用

化学发散合成

“N-(3-溴-5-硝基吡啶-2-基)乙酰胺”在N-(吡啶-2-基)酰胺和3-溴咪唑并[1,2-a]吡啶的化学发散合成中起着至关重要的作用 . 这些化合物是在不同的反应条件下由α-溴酮和2-氨基吡啶合成的 . 形成N-(吡啶-2-基)酰胺的反应条件温和且无金属 .

药物应用

该化合物用于合成具有药理活性的化合物和抑制剂 . 它已被用于生产b-Raf抑制剂,用于治疗癌症 .

有机合成

“N-(3-溴-5-硝基吡啶-2-基)乙酰胺”是一种在科学研究中广泛应用的多功能材料. 其独特的性质使其在各种应用中具有价值,包括有机合成.

药物发现

该化合物用于药物发现. 其独特的性质使其成为开发新药的宝贵资源.

材料科学

“N-(3-溴-5-硝基吡啶-2-基)乙酰胺”也用于材料科学. 其独特的性质使其成为开发新材料的宝贵资源.

通用化学试剂

作用机制

Target of Action

N-(3-Bromo-5-nitropyridin-2-yl)acetamide is a general chemical reagent used in the synthesis of pharmaceutically active compounds and inhibitors . It is specifically used in the production of b-Raf inhibitors . The b-Raf protein is a part of the Raf kinase family of growth signal transduction protein kinases, which plays a role in regulating cell division and differentiation.

Biochemical Pathways

The compound is involved in the Ras/Raf/MEK/ERK pathway , which is a critical cell signaling pathway involved in cell division and differentiation . By inhibiting b-Raf, the compound can disrupt this pathway, potentially leading to the inhibition of cell growth and proliferation.

Result of Action

The inhibition of b-Raf by N-(3-Bromo-5-nitropyridin-2-yl)acetamide can lead to the disruption of the Ras/Raf/MEK/ERK pathway, potentially leading to the inhibition of cell growth and proliferation. This could make the compound useful in the treatment of diseases characterized by excessive cell growth, such as cancer .

Action Environment

The action of N-(3-Bromo-5-nitropyridin-2-yl)acetamide, like all chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the compound is typically stored at temperatures of 2-8°C , suggesting that it may be sensitive to heat

属性

IUPAC Name |

N-(3-bromo-5-nitropyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O3/c1-4(12)10-7-6(8)2-5(3-9-7)11(13)14/h2-3H,1H3,(H,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVNUCGTBLHJFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=N1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674626 |

Source

|

| Record name | N-(3-Bromo-5-nitropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-93-2 |

Source

|

| Record name | N-(3-Bromo-5-nitropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B571560.png)

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(3-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571570.png)